molecular formula C21H20ClFN2O3 B11619370 4-[(4-chlorophenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11619370
M. Wt: 402.8 g/mol
InChI Key: DZVSJHHTXBIVMQ-HTXNQAPBSA-N
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Description

4-(4-Chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

    Formation of the 4-chlorobenzoyl group: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Introduction of the dimethylaminoethyl group: This step involves the reaction of 2-(dimethylamino)ethylamine with an appropriate intermediate.

    Formation of the pyrrolone ring: This is typically achieved through cyclization reactions involving the appropriate precursors.

    Introduction of the fluorophenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of aromatic and heterocyclic compounds with biological macromolecules. It can also serve as a probe for studying enzyme mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)pyridine: This compound shares the 4-chlorobenzoyl group but has a pyridine ring instead of the pyrrolone ring.

    4-(2-(Dimethylamino)ethoxy)benzohydrazide: This compound features a similar dimethylaminoethyl group but has a different core structure.

Uniqueness

The uniqueness of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H20ClFN2O3

Molecular Weight

402.8 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20ClFN2O3/c1-24(2)11-12-25-18(13-5-9-16(23)10-6-13)17(20(27)21(25)28)19(26)14-3-7-15(22)8-4-14/h3-10,18,26H,11-12H2,1-2H3/b19-17+

InChI Key

DZVSJHHTXBIVMQ-HTXNQAPBSA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)F

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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